molecular formula C43H82NO8P B056164 N-Ethyl-dope CAS No. 121521-33-3

N-Ethyl-dope

Katalognummer B056164
CAS-Nummer: 121521-33-3
Molekulargewicht: 772.1 g/mol
InChI-Schlüssel: DZYSBRAFLSOLER-FLFKKZLDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ligustrazine (hydrochloride) can be synthesized through several methods. One common synthetic route involves the reaction of tetramethylpyrazine with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, ligustrazine (hydrochloride) is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is optimized to achieve high yields and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Ligustrazine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various ligustrazine derivatives with different pharmacological activities. These derivatives are often studied for their potential therapeutic applications in treating cardiovascular and cerebrovascular diseases .

Wirkmechanismus

Ligustrazine (hydrochloride) exerts its effects through several molecular mechanisms. It promotes blood flow and circulation by inhibiting platelet aggregation and reducing blood viscosity. Ligustrazine also has antioxidant properties, which help protect cells from oxidative stress. Additionally, it can modulate the expression of various genes and proteins involved in inflammation and apoptosis, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ligustrazine (hydrochloride) is unique due to its specific chemical structure, which allows it to interact with multiple molecular targets and pathways. Its ability to promote blood flow, reduce blood viscosity, and exert antioxidant effects makes it a valuable therapeutic agent for treating cardiovascular and cerebrovascular diseases .

Eigenschaften

CAS-Nummer

121521-33-3

Molekularformel

C43H82NO8P

Molekulargewicht

772.1 g/mol

IUPAC-Name

[3-[2-(ethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C43H82NO8P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)49-39-41(40-51-53(47,48)50-38-37-44-6-3)52-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,41,44H,4-18,23-40H2,1-3H3,(H,47,48)/b21-19+,22-20+

InChI-Schlüssel

DZYSBRAFLSOLER-FLFKKZLDSA-N

Isomerische SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCC/C=C/CCCCCCCC

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyme

N-ethyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
N-ethyl-1,2-dioleoylphosphatidylethanolamine
N-ethyl-DOPE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.